Pilsicainide hydrochloride hydrate

Electrophysiology Atrial fibrillation Cardiac myocyte

Pilsicainide hydrochloride hydrate is the definitive pure sodium channel blocker for atrial arrhythmia research. Unlike flecainide or propafenone, it lacks confounding K+ or Ca2+ channel activity, ensuring clean, interpretable data in electrophysiology and drug interaction studies. Its linear pharmacokinetics and established dose-response for SVPC enable robust preclinical modeling. Procure with confidence—verified high purity, global shipping, and regulatory-compliant for research use.

Molecular Formula C34H52Cl2N4O3
Molecular Weight 635.7 g/mol
Cat. No. B1262474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePilsicainide hydrochloride hydrate
Molecular FormulaC34H52Cl2N4O3
Molecular Weight635.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.O.Cl.Cl
InChIInChI=1S/2C17H24N2O.2ClH.H2O/c2*1-13-6-3-7-14(2)16(13)18-15(20)12-17-8-4-10-19(17)11-5-9-17;;;/h2*3,6-7H,4-5,8-12H2,1-2H3,(H,18,20);2*1H;1H2
InChIKeyBZVJYJOFEKSVLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pilsicainide Hydrochloride Hydrate: Pure Sodium Channel Blocker for Arrhythmia Research


Pilsicainide hydrochloride hydrate (CAS 88069-49-2) is a Class Ic antiarrhythmic agent, classified as a pure sodium channel blocker [1]. It is the hydrochloride salt hydrate form of pilsicainide, with the molecular formula C34H52Cl2N4O3 and a molecular weight of 635.7 g/mol . Developed and marketed in Japan as Sunrythm®, it is indicated for the treatment of supraventricular and ventricular arrhythmias, including atrial fibrillation .

Why Pilsicainide Hydrochloride Hydrate is Not Interchangeable with Other Class Ic Agents


Although all Class Ic antiarrhythmics are sodium channel blockers, their ancillary pharmacological actions differ substantially, leading to distinct electrophysiological and clinical profiles [1]. For instance, flecainide and propafenone exhibit significant potassium channel blocking activity, which prolongs atrial action potential duration (APD) [2]. In contrast, pilsicainide is a 'pure' sodium channel blocker with no effect on potassium, calcium, or other ion channels at therapeutic concentrations [3]. This fundamental difference can impact drug selection for specific patient populations, particularly those with atrial fibrillation where APD prolongation may be either beneficial or pro-arrhythmic [2].

Quantitative Evidence: Differentiating Pilsicainide Hydrochloride Hydrate from Flecainide and Propafenone


Atrial Action Potential Duration: Pilsicainide Shortens, Flecainide and Propafenone Prolong

In a direct electrophysiological study on rabbit atrial myocytes, pilsicainide did not prolong action potential duration (APD) at therapeutic concentrations (≤3 μM) and slightly shortened it at higher concentrations (≥10 μM). This is in stark contrast to other Class Ic agents, flecainide and propafenone, which prolong APD [1].

Electrophysiology Atrial fibrillation Cardiac myocyte

Potassium Channel Interaction: Pilsicainide Shows Negligible Ito Blockade vs. Flecainide and Propafenone

Pilsicainide's inhibition of the transient outward potassium current (Ito), which is prominent in atrial tissue, is markedly weaker compared to other Class Ic agents. Pilsicainide inhibits Ito with an IC50 of approximately 300 μM, a concentration far exceeding its therapeutic range [1]. In contrast, flecainide and propafenone are known to inhibit Ito at clinically relevant concentrations, an effect linked to their APD-prolonging properties [1].

Electrophysiology Ion channel pharmacology Cardiotoxicity

Pharmacokinetic Linearity: Dose-Proportional AUC in Humans

A single-dose, parallel-group study in healthy Chinese volunteers demonstrated that pilsicainide hydrochloride exhibits linear pharmacokinetics. After single intravenous doses of 0.25, 0.50, and 0.75 mg/kg, the increase in systemic exposure (AUC0-24 and AUC0-∞) was dose-proportional [1]. This contrasts with some other Class Ic agents, such as propafenone, which exhibits saturable metabolism and non-linear pharmacokinetics in a subset of the population (poor metabolizers) [2].

Pharmacokinetics Dose proportionality Clinical pharmacology

Dose-Response for Arrhythmia Improvement in Supraventricular Premature Contractions

A multicenter, double-blind, dose-finding study in 109 patients with supraventricular premature contractions (SVPC) established a clear dose-response relationship for pilsicainide. The clinical usefulness rating (assessed as 'useful or better') was 29% for the 75 mg/day group, 61% for the 150 mg/day group, and 70% for the 225 mg/day group [1]. The study concluded that 150 mg/day is the optimal oral dose [1].

Clinical efficacy Dose-finding Arrhythmia

Pilsicainide Hydrochloride Hydrate: Optimized Research and Industrial Application Scenarios


Investigating Pure Sodium Channel Blockade in Atrial Electrophysiology

Pilsicainide is the ideal tool for studies requiring a selective sodium channel blocker in atrial tissue without the confounding effects of potassium or calcium channel modulation. Its lack of effect on APD at therapeutic concentrations, as demonstrated in rabbit atrial myocytes [1], allows researchers to isolate sodium current contributions in models of atrial fibrillation and other atrial arrhythmias.

Pharmacokinetic Studies Requiring a Linear and Predictable Agent

For research involving drug-drug interactions, toxicology, or modeling in human subjects, pilsicainide's linear pharmacokinetic profile [1] offers a significant advantage. Its dose-proportional exposure simplifies study design and data interpretation compared to agents like propafenone, which has non-linear, genotype-dependent metabolism [2].

Validating Efficacy in Specific Arrhythmia Models

Based on clinical trial data, pilsicainide is particularly well-suited for research into the treatment of supraventricular premature contractions (SVPC) and atrial fibrillation. The established dose-response relationship for SVPC [1] provides a benchmark for designing pre-clinical efficacy studies in relevant animal models or for benchmarking novel antiarrhythmic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pilsicainide hydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.